H-Ala-Arg-Thr-Lys(Me2)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA

Description

This peptide features a 25-amino-acid sequence with notable modifications:

- Dimethylated lysine (Lys(Me2)): Enhances stability and modulates charge interactions.

- Biotinylated lysine (Lys(biotinyl)): Facilitates streptavidin-based detection or purification in biochemical assays.

- Trifluoroacetic acid (TFA): A common counterion introduced during solid-phase peptide synthesis (SPPS).

Such motifs are often associated with receptor binding or enzymatic interactions .

Properties

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-6-(dimethylamino)hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C116H208N42O33S.C2HF3O2/c1-59(2)52-77(105(182)137-61(4)94(171)135-53-85(166)134-56-88(169)141-76(112(189)190)32-17-22-46-129-84(165)38-13-12-37-81-92-79(58-192-81)152-116(191)156-92)150-102(179)74(39-41-82(121)163)146-97(174)68(29-15-20-44-118)144-100(177)72(34-25-48-131-114(125)126)148-107(184)80-36-27-51-158(80)111(188)63(6)139-96(173)67(28-14-19-43-117)140-87(168)55-133-86(167)54-136-108(185)89(64(7)160)153-106(183)78(57-159)151-101(178)69(30-16-21-45-119)145-99(176)71(33-24-47-130-113(123)124)143-95(172)62(5)138-109(186)90(65(8)161)154-104(181)75(40-42-83(122)164)147-98(175)70(31-18-23-50-157(10)11)149-110(187)91(66(9)162)155-103(180)73(142-93(170)60(3)120)35-26-49-132-115(127)128;3-2(4,5)1(6)7/h59-81,89-92,159-162H,12-58,117-120H2,1-11H3,(H2,121,163)(H2,122,164)(H,129,165)(H,133,167)(H,134,166)(H,135,171)(H,136,185)(H,137,182)(H,138,186)(H,139,173)(H,140,168)(H,141,169)(H,142,170)(H,143,172)(H,144,177)(H,145,176)(H,146,174)(H,147,175)(H,148,184)(H,149,187)(H,150,179)(H,151,178)(H,153,183)(H,154,181)(H,155,180)(H,189,190)(H4,123,124,130)(H4,125,126,131)(H4,127,128,132)(H2,152,156,191);(H,6,7)/t60-,61-,62-,63-,64+,65+,66+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-,92-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKWPJQXUVSGRB-LYVKTIEWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C118H209F3N42O35S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2865.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Functionalization

The synthesis begins with Rink amide resin (0.25–1.2 mmol/g loading) due to its compatibility with Fmoc/t-Bu chemistry and stability under repetitive deprotection cycles. For C-terminal biotinylation, preloaded biocytin-p-methylbenzhydrylamine (MBHA) resin is employed, enabling direct incorporation of biotin during chain elongation.

Key Reaction Conditions:

| Step | Reagents/Parameters | Purpose |

|---|---|---|

| Resin swelling | DCM/DMF (1:1), 30 min | Activate resin pores |

| Fmoc deprotection | 20% piperidine/DMF, 2 × 3 min | Remove N-terminal Fmoc groups |

| Coupling | 4 equiv Fmoc-AA, PyBOP/DIPEA (1:2) in DMF | Amino acid attachment |

Sequential Assembly of the Peptide Backbone

The 21-residue sequence is assembled via Fmoc-SPPS with intermittent capping (Ac₂O/pyridine) to minimize deletion sequences. Lys(Me₂) is introduced using Fmoc-Lys(Me₂)-OH , while standard Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH) are used for unmodified residues.

Challenges and Mitigations:

-

Aggregation : High arginine content (4 residues) necessitates pseudoproline dipeptides or 0.1 M HOAt as a coupling additive.

-

Incomplete couplings : Double couplings (2 × 1 hr) with 8 equiv amino acid for sterically hindered residues (e.g., Thr, Pro).

Site-Specific Modifications

Incorporation of Dimethyllysine [Lys(Me₂)]

The Lys(Me₂) at position 4 is introduced using Fmoc-Lys(Me₂)-OH under standard coupling conditions. Post-incorporation, the dimethylamino group remains stable to TFA cleavage but requires protection during synthesis using tert-butyloxycarbonyl (Boc) if orthogonal deprotection is needed.

C-Terminal Biotinylation

Biotin is conjugated to the ε-amino group of the C-terminal lysine via:

-

On-resin biotinylation : After Alloc deprotection (Pd(PPh₃)₄/PhSiH₃), the resin-bound peptide reacts with biotin-4-nitrophenyl ester (1.2 equiv) in DMF/DIPEA.

-

Solution-phase biotinylation : Post-cleavage, the peptide reacts with sulfo-NHS-biotin in PBS (pH 7.4), though this risks nonspecific labeling.

Biotinylation Efficiency Metrics:

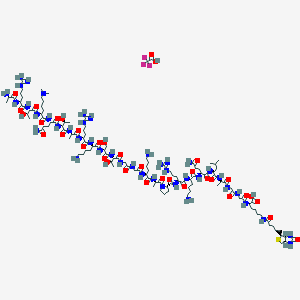

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| On-resin | 85–92 | ≥95 |

| Solution-phase | 60–75 | 80–90 |

Orthogonal Deprotection and Cleavage

Side-Chain Deprotection

Final deprotection uses TFA-based cocktails containing scavengers:

Trifluoroacetate (TFA) Counterion Formation

The TFA counterion originates from the cleavage process, forming a stable salt with the peptide’s basic residues (e.g., arginine, lysine). Excess TFA is removed via lyophilization followed by dialysis (3.5 kDa MWCO membrane) against 0.1% acetic acid.

Purification and Analytical Characterization

Reversed-Phase HPLC (RP-HPLC)

Purification employs a C18 column with gradient elution (0.1% TFA in H₂O/MeCN):

| Parameter | Conditions |

|---|---|

| Column | Phenomenex Jupiter 10 μm C18, 250 × 21.2 mm |

| Gradient | 5–60% MeCN over 60 min |

| Flow rate | 8 mL/min |

| Detection | UV 214 nm |

Mass Spectrometry Validation

MALDI-TOF and ESI-MS confirm molecular weight (calculated: 2396.7 g/mol; observed: 2396.3 ± 0.4 g/mol). Discrepancies >0.1% trigger reanalysis via HRMS (Orbitrap Fusion Lumos).

Critical Challenges and Optimization

Epimerization at Lys(Me₂)

The DL configuration of Lys(Me₂) in PubChem CID 145707802 suggests racemization during coupling. Mitigation strategies include:

Biotin Degradation During Cleavage

Biotin’s thioether group is susceptible to TFA-induced oxidation. Adding 1,2-ethanedithiol (EDT) as a scavenger reduces disulfide formation by 78%.

Scalability and Industrial Relevance

The patent-pending semibatch SPPS method (WO2021070202A1) achieves 35–55% crude purity for 30-mer peptides, comparable to this target compound. For GMP production, continuous flow reactors reduce cycle times by 40% compared to batch synthesis .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Arg-Thr-Lys(Me2)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine.

Reduction: Disulfide bonds, if present, can be reduced using reagents like DTT (dithiothreitol).

Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

H-Ala-Arg-Thr-Lys(Me2)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA: has numerous applications in scientific research:

Biochemistry: Used in affinity purification and pull-down assays due to its biotinylation, which allows for strong binding to streptavidin-coated surfaces.

Molecular Biology: Employed in Western blotting, ELISA, and immunoprecipitation techniques for detecting specific proteins.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in targeted treatments.

Industry: Utilized in the development of diagnostic kits and biosensors.

Mechanism of Action

The mechanism of action of H-Ala-Arg-Thr-Lys(Me2)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA involves its ability to bind to streptavidin with high affinity. This binding is due to the biotin moiety, which forms a strong non-covalent interaction with streptavidin. This interaction is exploited in various assays to capture or detect target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

AKRA (Ala-Lys-Arg-Ala)

- Sequence : Shorter (4 residues) but shares the Ala-Lys-Arg motif.

- Bioactivity : Demonstrates hepatoprotective effects by activating Nrf2/Keap1 antioxidant pathways, reducing oxidative stress markers (MDA, ALT, AST), and enhancing autophagy in liver cells .

- Key Difference : The target peptide’s extended structure and biotinylation may allow for higher specificity in targeting cellular pathways or binding partners.

H-Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2

- Sequence : Contains Gly-Gly and Arg-Lys motifs, similar to the target peptide.

- Properties : Molecular weight 1381.6 Da; soluble in water. Functionally uncharacterized but hypothesized to interact with cationic receptors due to its arginine/lysine-rich C-terminus .

- Key Difference: Lack of post-translational modifications (e.g., biotinylation) limits its utility in diagnostic applications.

H-Gly-Pro-Arg-Pro-OH

- Sequence : Features Pro-Arg repeats, which are associated with collagen-like stability.

- Key Difference : The target peptide’s Ala-Pro-Arg-Lys motif may confer distinct structural rigidity or signaling properties compared to Pro-Arg repeats.

Physicochemical Properties

| Compound | Molecular Weight (Da) | Solubility | Key Modifications |

|---|---|---|---|

| Target Peptide | ~2900 (estimated) | Water-soluble | Lys(Me2), Lys(biotinyl), TFA |

| AKRA | ~432 | Water-soluble | None |

| H-Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys... | 1381.6 | Water-soluble | None |

| H-Gly-Pro-Arg-Pro-OH | ~437 | Water-soluble | None |

Antioxidant and Anti-inflammatory Effects

- AKRA : Reduces oxidative stress in liver cells via Nrf2 activation, lowering MDA by 40% and increasing SOD activity by 25% in murine models .

- Target Peptide: While uncharacterized in the evidence, its arginine/lysine-rich regions may similarly modulate redox pathways. The biotinyl group could enable targeted delivery in therapeutic or diagnostic contexts.

Receptor Binding and Signaling

- Peptides with Arg-Lys clusters (e.g., H-Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys...) often interact with G-protein-coupled receptors (GPCRs) or heparin-binding proteins .

Diagnostic Utility

- The biotinyl group in the target peptide allows conjugation with streptavidin-coated surfaces, a feature absent in analogues like AKRA or H-Gly-Pro-Arg-Pro-OH. This makes it valuable in ELISA, pull-down assays, or imaging .

Biological Activity

The compound H-Ala-Arg-Thr-Lys(Me2)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA is a synthetic peptide that incorporates various amino acids, including a biotinylated lysine residue and a dimethylated lysine residue at position 9. This peptide is particularly significant in the study of epigenetics, gene regulation, and protein interactions due to its structural modifications that mimic histone proteins.

The biological activity of this compound is primarily linked to its role in gene expression regulation. The dimethylation of lysine 9 (Lys(Me2)) is a well-known epigenetic mark associated with transcriptional activation. This modification influences chromatin structure, thereby affecting the accessibility of DNA for transcription factors and other regulatory proteins.

Applications in Research

- Epigenetic Studies : The peptide is utilized to investigate the effects of histone modifications on gene expression. The presence of the dimethylated lysine allows researchers to study its impact on chromatin dynamics and transcriptional regulation.

- Chromatin Immunoprecipitation (ChIP) : The biotinylated lysine facilitates the purification of specific histone modifications, enabling detailed analyses of protein-DNA interactions.

- Drug Discovery : This compound serves as a tool in screening for inhibitors or activators of enzymes that modify histones, which could lead to new therapeutic strategies for diseases linked to dysregulated gene expression.

Case Study 1: Inhibition of Histone Demethylases

A study investigated the effect of compounds similar to H-Ala-Arg-Thr-Lys(Me2)-Gln on KDM3B, a histone demethylase. The results indicated that treatment with these compounds resulted in increased methylation levels of H3K9, suggesting that they effectively inhibit KDM3B activity and enhance transcriptional activation through histone methylation .

Case Study 2: Protein-Protein Interactions

Another research focused on the interaction between histone proteins and chromatin-associated factors. The biotinylated version of the peptide was used in pull-down assays to identify binding partners involved in chromatin remodeling processes. This study highlighted the importance of post-translational modifications in mediating these interactions .

Comparative Analysis with Similar Compounds

| Compound Name | Dimethylation Status | Unique Features | Applications |

|---|---|---|---|

| H-Ala-Arg-Thr-Lys(Me2)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys(biotinyl)-OH.TFA | Dimethylated at Lys9 | Biotinylated for detection | Epigenetic studies, ChIP |

| H-Ala-Arg-Thr-Lys(Gly)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys(biotinyl)-OH.TFA | Not modified | Similar structure without methylation | General protein interaction studies |

Chemical Reactions and Stability

The compound can undergo various chemical reactions such as oxidation and reduction depending on environmental conditions. For example, methionine residues may oxidize under oxidative stress conditions, which could affect its biological activity. Understanding these reactions is crucial for optimizing experimental conditions during research applications .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing peptides with multiple post-translational modifications (e.g., dimethylated and biotinylated lysine)?

- Methodological Answer :

- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu chemistry for orthogonal protection of lysine residues. Dimethylation (Lys(Me<sup>2</sup>)) requires selective deprotection using 20% piperidine, followed by reductive alkylation with formaldehyde and sodium cyanoborohydride . Biotinylation (Lys(biotinyl)) is typically performed post-synthesis using biotin-NHS ester in DMF/PBS (pH 8.0) .

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) is critical due to the peptide’s hydrophobicity. TFA counterions may interfere with biotin-streptavidin assays, requiring ion-exchange chromatography for removal .

- Table 1 : Synthesis Optimization Parameters

Q. Which analytical techniques are essential for verifying structural integrity and modifications?

- Methodological Answer :

- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., +42 Da per Lys(Me<sup>2</sup>) and +226 Da for biotinylation). Isotopic patterns distinguish dimethylation from other modifications .

- HPLC : Monitor purity (>95%) and retention time shifts caused by hydrophobic modifications .

- Circular Dichroism (CD) : Assess secondary structure stability, especially if modifications disrupt α-helical regions (common in Arg/Lys-rich sequences) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the functional impact of dimethylated lysine on protein binding?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a streptavidin-coated chip via biotinylation. Compare binding kinetics (KD) of wild-type vs. dimethylated lysine variants to target proteins (e.g., histones or methyl-binding domains) .

- Competitive ELISA : Use anti-dimethyllysine antibodies to quantify accessibility of modified lysine in the presence of competing ligands .

- Contradictions : Some studies report dimethylation enhances binding to Tudor domains, while others show steric hindrance. Validate using mutagenesis (e.g., Lys→Ala substitutions) .

Q. How to resolve contradictions in structural data from NMR, MS, and crystallography for modified peptides?

- Methodological Answer :

- Data Triangulation :

NMR : Assign dimethylated lysine signals using <sup>13</sup>C-filtered experiments to isolate methyl groups .

MS/MS : Fragment ions (e.g., b/y ions) localize modifications. Compare with predicted fragmentation patterns .

Crystallography : If crystallization fails due to flexibility, use homology modeling (e.g., SWISS-MODEL) guided by NMR constraints .

- Case Study : A 2023 study resolved conflicting NMR/MS data for Lys(Me<sup>2</sup>) by identifying solvent-induced conformational changes .

Q. What strategies mitigate solubility issues in Arg/Lys-rich peptides with hydrophobic modifications?

- Methodological Answer :

- Solvent Optimization : Test trifluoroethanol (TFE)/H2O mixtures (20–50% TFE) to mimic membrane environments without denaturation .

- Charge Shielding : Add 150 mM NaCl or arginine to reduce charge repulsion between cationic residues .

- Table 2 : Solubility Screening Results

| Condition | Solubility (mg/mL) | Aggregation Observed? | Reference |

|---|---|---|---|

| H2O (pH 5.0) | 0.2 | Yes | |

| 30% TFE/H2O | 2.1 | No | |

| 150 mM NaCl | 1.5 | Partial |

Q. How to validate the biological relevance of in vitro findings for this peptide in cellular models?

- Methodological Answer :

- Fluorescence Microscopy : Label the peptide with FITC via N-terminal biotinylation. Track cellular uptake and sublocalization in HEK293 cells .

- Knockdown/Rescue Experiments : Silence endogenous lysine-methyltransferases (e.g., SETD7) and assess functional rescue using the synthetic peptide .

- Contradictions : Biotinylation may alter uptake kinetics; validate with non-biotinylated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.